molecular formula C19H22N4 B2465762 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole CAS No. 2415584-15-3

2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole

Cat. No. B2465762
CAS RN: 2415584-15-3
M. Wt: 306.413
InChI Key: XNFXDQMQNIGMMJ-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been proposed that it may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. It may also reduce the production of inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. Furthermore, it may act as a fluorescent probe for metal ions by binding to them and emitting fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole have been studied in vitro. It has been found to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. Additionally, it has been shown to bind to metal ions and emit fluorescence, making it a potential tool for metal ion detection.

Advantages and Limitations for Lab Experiments

One advantage of 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole is its potential use in cancer research as an anti-proliferative agent. It may also have applications in inflammation research and metal ion detection. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development and application.

Future Directions

There are several future directions for the research of 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole. One direction is to further investigate its mechanism of action and potential applications in cancer research, inflammation research, and metal ion detection. Another direction is to explore its potential use as a fluorescent probe for other molecules besides metal ions. Additionally, it may be worthwhile to investigate its potential toxicity and safety for use in humans.

Synthesis Methods

The synthesis of 2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole involves the reaction of 2-nitrobenzimidazole with 4-pyridylmethylamine in the presence of triethylamine and subsequent reduction of the nitro group using sodium dithionite. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the proliferation of cancer cells in vitro. It has also been investigated as a potential anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14(2)19-21-17-5-3-4-6-18(17)23(19)16-12-22(13-16)11-15-7-9-20-10-8-15/h3-10,14,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXDQMQNIGMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

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